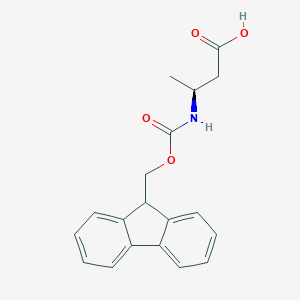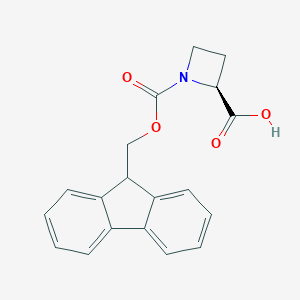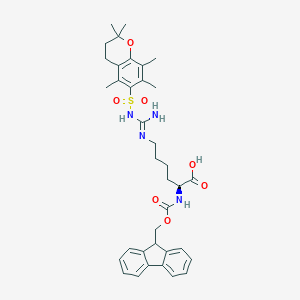
Fmoc-Homoarg(Pmc)-OH
Vue d'ensemble
Description
Fmoc-Homoarg(Pmc)-OH, also known as N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(N-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)carbamimidoyl)-L-lysine, is a chemical compound with the molecular formula C36H44N4O7S . It has a molecular weight of 676.81 .
Molecular Structure Analysis
The molecular structure of Fmoc-Homoarg(Pmc)-OH is complex, with multiple functional groups. The compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, a pentamethylchroman-6-yl (Pmc) group, and an L-lysine amino acid residue . The InChI string for Fmoc-Homoarg(Pmc)-OH is InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)24-17-18-36(4,5)47-31(21)24)48(44,45)40-34(37)38-19-11-10-16-30(33(41)42)39-35(43)46-20-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,29-30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t30-/m0/s1 .
Applications De Recherche Scientifique
Fmoc-protected amino acids are used in the synthesis of peptides, particularly in solid-phase peptide synthesis. This method offers a convenient approach for incorporating Fmoc-protected amino acids like Fmoc-Homoarg(Pmc)-OH into peptides and peptidomimetics efficiently (Li et al., 2003).
Fmoc amino acids are used in the preparation of various derivatives, like β2-Homoselenocysteine derivatives, which are crucial for peptide synthesis (Patora-Komisarska et al., 2011).
Fmoc-protected amino acids, including Fmoc-Homoarg(Pmc)-OH, find applications in the preparation of protected peptide amides using the Fmoc chemical protocol. Different resins were examined for their potential use in the solid-phase synthesis of protected peptide amides using this method (Story & Aldrich, 2009).
They are also employed in the development of biomedical materials, such as antibacterial composite materials. Fmoc-decorated self-assembling building blocks are used for antibacterial and anti-inflammatory purposes (Schnaider et al., 2019).
Fmoc amino acids are involved in the formation of smart hydrogels. These hydrogels have applications in stabilizing fluorescent few-atom silver nanoclusters, showcasing their potential in nanotechnology and materials science (Roy & Banerjee, 2011).
The development of hydrogels resulting from the self-assembly of low molecular weight hydrogelators, where Fmoc-protected aromatic amino acids derived from phenylalanine, including fluorinated derivatives, are used. These hydrogels have diverse applications, including in biomedical fields (Ryan et al., 2011).
Fmoc-protected amino acids are crucial in the preparation of vitamin B6-conjugated peptides and vitamin B6-peptide-oligonucleotide conjugates, which have potential applications in therapeutic and diagnostic fields (Zhu & Stein, 1994).
Additionally, these amino acids are important in the high-performance liquid chromatography analysis of amino acids after derivatization with Fmoc chloride, which is relevant in protein and amino acid analysis in various biological and chemical studies (Ou et al., 1996).
Safety And Hazards
When handling Fmoc-Homoarg(Pmc)-OH, it’s important to avoid breathing in mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(2S)-6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)24-17-18-36(4,5)47-31(21)24)48(44,45)40-34(37)38-19-11-10-16-30(33(41)42)39-35(43)46-20-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,29-30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSYLAIWMWFQRW-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Homoarg(Pmc)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





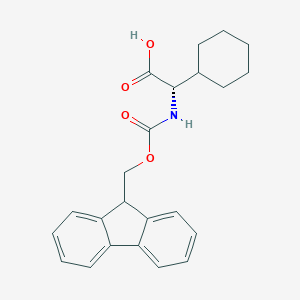
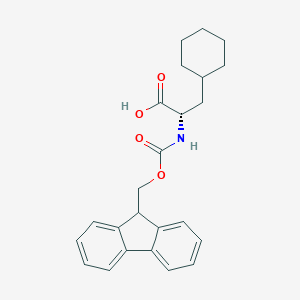
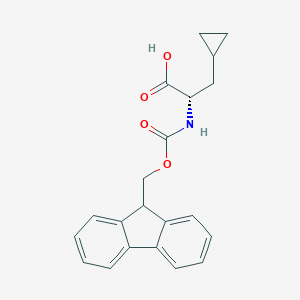

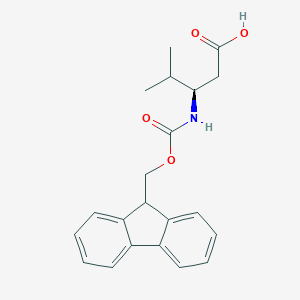

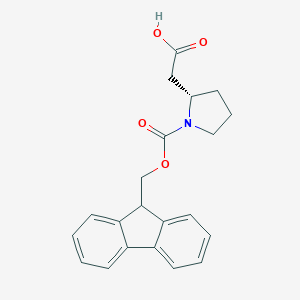
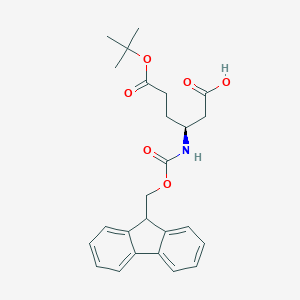
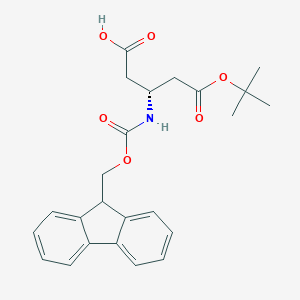
![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)
